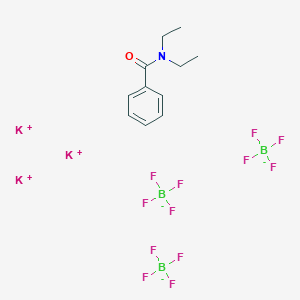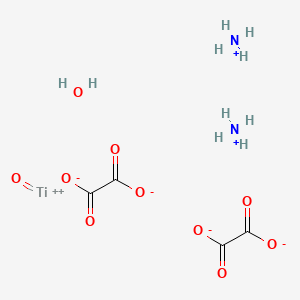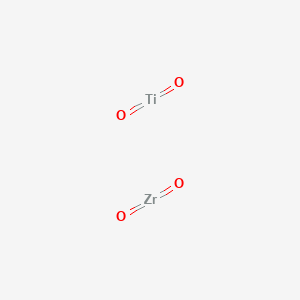
Zirconium titanium oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zirconium titanium oxide is a binary oxide compound consisting of zirconium and titanium. It is known for its exceptional mechanical, thermal, and chemical properties. This compound is widely used in various industrial applications due to its high stability, resistance to corrosion, and excellent dielectric properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sol-Gel Process: This method involves the hydrolysis and polycondensation of metal alkoxides. Zirconium and titanium alkoxides are dissolved in an alcohol solvent, followed by the addition of water and acid or base catalysts to initiate the sol-gel process. The resulting gel is dried and calcined to obtain zirconium titanium oxide.
Solid-State Reaction: In this method, zirconium dioxide and titanium dioxide powders are mixed in stoichiometric ratios and subjected to high-temperature calcination. The mixture is heated at temperatures ranging from 800°C to 1200°C to form this compound.
Hydrothermal Synthesis: This involves the reaction of zirconium and titanium precursors in an aqueous solution under high pressure and temperature. The hydrothermal conditions promote the formation of crystalline this compound with controlled morphology and particle size.
Industrial Production Methods
Industrial production of this compound typically employs the sol-gel process due to its ability to produce high-purity and homogeneous materials. The process is scalable and allows for the production of thin films and coatings, which are essential for various applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Zirconium titanium oxide can undergo oxidation reactions, especially when exposed to high temperatures and oxidative environments.
Reduction: The compound can be reduced using strong reducing agents such as hydrogen or carbon monoxide at elevated temperatures.
Substitution: this compound can participate in substitution reactions where one of the metal ions is replaced by another metal ion, altering its properties.
Common Reagents and Conditions
Oxidation: Oxygen or air at high temperatures.
Reduction: Hydrogen gas or carbon monoxide at temperatures above 800°C.
Substitution: Metal salts in aqueous or non-aqueous solutions, often under hydrothermal or solvothermal conditions.
Major Products Formed
Oxidation: Formation of higher oxides or mixed oxides.
Reduction: Formation of lower oxides or elemental metals.
Substitution: Formation of doped this compound with modified properties.
Scientific Research Applications
Zirconium titanium oxide has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions due to its high surface area and stability.
Biology: Employed in biomedical applications such as drug delivery systems and dental implants due to its biocompatibility.
Medicine: Investigated for its potential use in cancer treatment as a component of targeted drug delivery systems.
Industry: Utilized in the production of ceramics, coatings, and electronic components due to its excellent dielectric properties and thermal stability.
Mechanism of Action
The mechanism of action of zirconium titanium oxide involves its interaction with molecular targets and pathways. In catalytic applications, the compound provides active sites for the adsorption and transformation of reactants. In biomedical applications, its biocompatibility and stability allow it to interact with biological tissues without causing adverse reactions. The compound’s dielectric properties are attributed to its ability to polarize under an electric field, making it useful in electronic applications.
Comparison with Similar Compounds
Similar Compounds
Titanium dioxide: Known for its photocatalytic properties and used in solar cells and self-cleaning surfaces.
Zirconium dioxide: Used in refractory materials and as a catalyst support due to its high thermal stability.
Hafnium dioxide: Similar to zirconium dioxide but with higher density and used in high-temperature applications.
Uniqueness
Zirconium titanium oxide combines the properties of both zirconium dioxide and titanium dioxide, resulting in a compound with enhanced mechanical strength, thermal stability, and dielectric properties. This makes it unique and highly valuable for applications requiring a combination of these properties.
Properties
IUPAC Name |
dioxotitanium;dioxozirconium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4O.Ti.Zr |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAUARAZTRBOBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Ti]=O.O=[Zr]=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O4TiZr |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
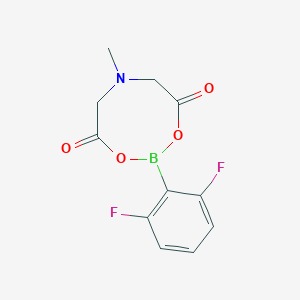
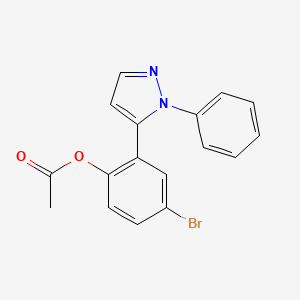
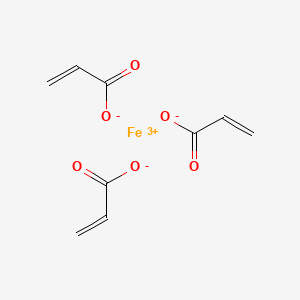
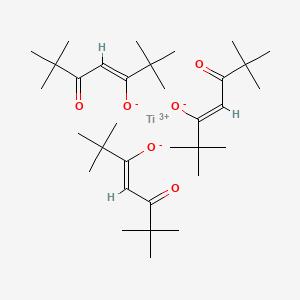
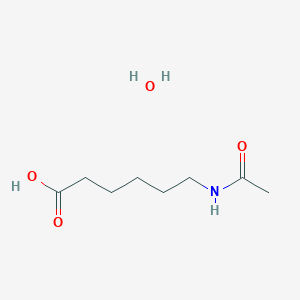
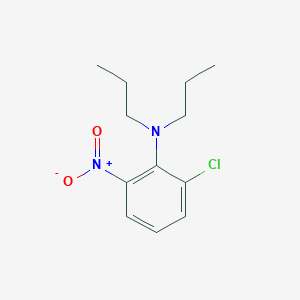



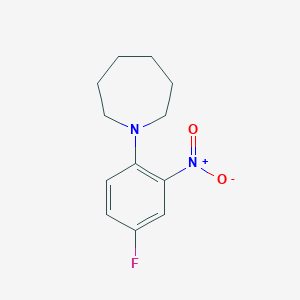

![Nonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(49),3(56),4,6,9(55),10,12,15(54),16,18,21(53),22,24,27,29,31(52),33,35,37(51),39,41,43(50),45,47-tetracosaene](/img/structure/B8203443.png)
